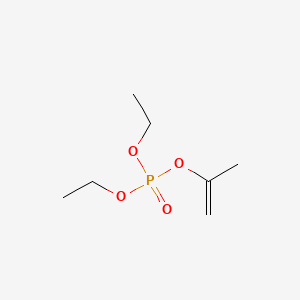

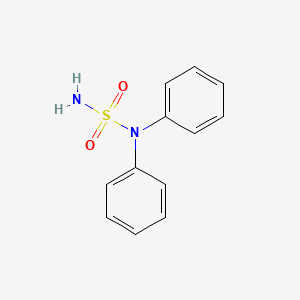

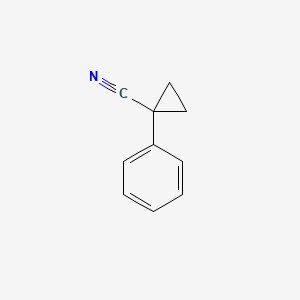

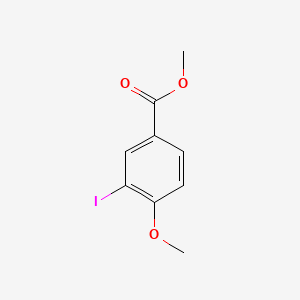

![molecular formula C9H10ClNO4S B1362628 N-[(4-chlorophenyl)sulfonyl]-N-methylglycine CAS No. 59724-83-3](/img/structure/B1362628.png)

N-[(4-chlorophenyl)sulfonyl]-N-methylglycine

説明

“N-[(4-Chlorophenyl)sulfonyl]-β-alanine” is a chemical compound with the empirical formula C9H10ClNO4S and a molecular weight of 263.70 . It’s used in peptide synthesis . The structure of this compound can be represented by the SMILES string OC(=O)CCNS(=O)(=O)c1ccc(Cl)cc1 .

Molecular Structure Analysis

The InChI string for this compound is1S/C9H10ClNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) . This indicates the presence of a sulfonyl group attached to a 4-chlorophenyl group and a β-alanine group. Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.70 . Its properties make it suitable for applications in peptide synthesis .科学的研究の応用

Nonlinear Optical Material

N-[(4-chlorophenyl)sulfonyl]-N-methylglycine: has been studied for its potential as a nonlinear optical material. It exhibits interesting properties such as saturable absorption under continuous-wave infrared laser excitation and reverse saturable absorption under nanosecond pulsed laser excitation . This makes it suitable for applications like optical limiting induced laser safety devices , which are crucial for protecting against laser exposure.

Antimicrobial Agents

Derivatives of this compound have been explored for their antimicrobial properties. Research indicates that modifications in the structure, such as replacing the chlorine atom with a more lipophilic bromine, can enhance the antimicrobial effect against pathogens like Enterococcus faecium . This suggests its potential use in developing new antimicrobial agents to combat biofilm-associated infections.

Antibiofilm Activity

The antibiofilm activity of N-[(4-chlorophenyl)sulfonyl]-N-methylglycine derivatives is another area of interest. Biofilms are complex communities of microorganisms that are difficult to eradicate. The compound’s derivatives have shown promise in disrupting biofilm formation, which is a significant step towards treating chronic infections .

Optical Applications

The compound’s ability to form crystals with specific optical properties makes it valuable for optical applications. Its absorbance maxima in the UV region and minimal absorbance in the visible and infrared region are beneficial for creating materials that can filter or modulate light in a controlled manner .

Physicochemical Studies

The compound’s physicochemical behavior, such as melting and decomposition temperatures, is essential for determining its suitability in different applications. For instance, knowing the thermal stability can help in designing materials that can withstand high temperatures without degrading .

Molecular Interaction Analysis

N-[(4-chlorophenyl)sulfonyl]-N-methylglycine: can be used to study intermolecular interactions. Techniques like Hirshfeld surface and 2D fingerprint plots provide insights into the strength and nature of hydrogen bonds within the molecule, which is crucial for understanding its reactivity and stability .

Laser Safety Devices

Due to its optical limiting behavior with a specific threshold, the compound is a candidate for developing laser safety devices. These devices can protect against accidental exposure to high-intensity laser beams, which is increasingly important in various industrial and military applications .

特性

IUPAC Name |

2-[(4-chlorophenyl)sulfonyl-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJPZWSENGXSGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)sulfonyl]-N-methylglycine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1362563.png)